1-(4-Chlorophenyl)cyclopropanecarbaldehyde
Overview
Description
1-(4-Chlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9ClO. It is characterized by a cyclopropane ring attached to a 4-chlorophenyl group and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diazomethane to form 1-(4-chlorophenyl)cyclopropane, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reduction: 1-(4-Chlorophenyl)cyclopropanemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of cyclopropane derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with cyclopropane moieties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1-(4-Methylphenyl)cyclopropanecarbaldehyde: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.
1-(4-Nitrophenyl)cyclopropanecarbaldehyde:
This compound is unique due to its specific combination of a cyclopropane ring, a 4-chlorophenyl group, and an aldehyde functional group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGXENQCLACJQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466838 | |
Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100845-90-7 | |
Record name | 1-(4-chlorophenyl)cyclopropanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90466838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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